Cyclohexane, 1,1'-(1-methylene-1,3-propanediyl)bis-
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Overview
Description
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is an organic compound with the molecular formula C16H30 and a molecular weight of 222.4094 . . This compound is characterized by its two cyclohexane rings connected by a methylene bridge and a propanediyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- typically involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) under UV light are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or adipic acid.
Reduction: Formation of more saturated hydrocarbons like cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized as a solvent, catalyst, and reaction activator in various industrial processes.
Mechanism of Action
The specific mechanism of action for Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1’-(1-methyl-1,3-propanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.
1-Methylene-4-(1-methylvinyl)cyclohexane: An isomer with a different arrangement of the methylene and vinyl groups.
Uniqueness
Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
142338-53-2 |
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Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
3-cyclohexylbut-3-enylcyclohexane |
InChI |
InChI=1S/C16H28/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h15-16H,1-13H2 |
InChI Key |
JLISFCVNCCKABO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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